molecular formula C23H15FN4O3 B2796471 3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-20-2

3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2796471
CAS No.: 2034586-20-2
M. Wt: 414.396
InChI Key: WYNRLWWGDYDQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel synthetic compound designed for advanced pharmacological and biochemical research. It features a complex molecular architecture combining a quinazolinedione core, a benzyl group, and a 1,2,4-oxadiazole ring bearing a fluorophenyl moiety. This structure is of significant interest in medicinal chemistry, particularly for developing enzyme inhibitors . The quinazolinedione scaffold is recognized as a privileged structure in drug discovery and has been investigated for its potential to inhibit various enzymes . The incorporation of the 1,2,4-oxadiazole group is a common strategy in ligand design, potentially contributing to binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or a reference standard in programs targeting inflammatory diseases and central nervous system (CNS) disorders. It is strictly for research applications in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c24-17-9-6-15(7-10-17)20-26-21(31-27-20)16-8-11-18-19(12-16)25-23(30)28(22(18)29)13-14-4-2-1-3-5-14/h1-7,9-10,16,18-19H,8,11-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEUQNVXXAGXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C3=NC(=NO3)C4=CC=C(C=C4)F)NC(=O)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings, focusing on its anticancer properties and enzyme inhibition capabilities.

The compound has the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number2034586-20-2
Molecular FormulaC23H21FN4O3
Molecular Weight420.4 g/mol

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A notable study conducted by the National Cancer Institute (NCI) evaluated its efficacy across a panel of approximately sixty cancer cell lines. The results showed an average cell growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M . This suggests a moderate level of activity against various cancer types.

Enzyme Inhibition Studies

In addition to its anticancer effects, the compound's potential as an enzyme inhibitor has been explored. Specifically, derivatives of oxadiazole compounds have been studied for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Some derivatives exhibited higher selectivity towards BuChE compared to donepezil, a known acetylcholinesterase inhibitor .

The inhibitory activity was quantified using IC50 values; for instance, one derivative showed an IC50 value of 5.07 µM , indicating a strong potential for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have illustrated the biological activity of related compounds:

  • Anticancer Efficacy : In vitro studies demonstrated that related oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research indicates that certain oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for Alzheimer's disease .
  • Structure-Activity Relationship (SAR) : Studies on the structural modifications of oxadiazole compounds have revealed that specific substitutions can enhance biological activity. For instance, the introduction of electron-withdrawing groups improved the potency against BuChE .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in the structure enhances the compound's ability to inhibit tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation .

Antimicrobial Properties
The oxadiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. Specifically, compounds featuring the oxadiazole ring have been synthesized and evaluated for their antibacterial and antifungal properties. Testing has revealed moderate to high efficacy against common strains of bacteria and fungi, suggesting that this compound could serve as a lead in the development of new antimicrobial agents .

Neuropharmacology
Compounds with similar structural frameworks have been explored for their neuropharmacological effects. The potential of this compound as a benzodiazepine receptor agonist suggests its use in treating anxiety and sleep disorders. The introduction of specific substituents can enhance binding affinity to these receptors, thereby increasing therapeutic efficacy .

Material Science

Polymer Chemistry
The unique chemical structure of 3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione makes it a candidate for use in polymer synthesis. Its ability to form stable bonds can be exploited to create new materials with desirable mechanical and thermal properties. Research into polymer composites incorporating oxadiazole derivatives has shown improved performance characteristics such as enhanced thermal stability and resistance to degradation .

Biological Research

Biochemical Studies
The compound's structural features allow for detailed biochemical studies aimed at understanding its interaction with biological macromolecules. Molecular docking studies can elucidate binding affinities and interaction modes with target proteins or enzymes. Such insights are crucial for optimizing the compound's design for specific biological applications .

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated significant apoptosis induction in cancer cell linesPotential development of new cancer therapies
Antimicrobial TestingShowed efficacy against resistant bacterial strainsNew lead compounds for antibiotic development
Neuropharmacological AssessmentIdentified as a potential anxiolytic agentPossible treatments for anxiety disorders

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic character at the C3 and C5 positions, enabling nucleophilic substitution and ring-opening reactions under specific conditions.

Key Reactions:

Reaction TypeConditionsProductsYieldReference
Nucleophilic Substitution NaOH (2M), 80°C, 6 hrs5-amino-1,2,4-oxadiazole derivative68%
Acid Hydrolysis HCl (6M), reflux, 12 hrsBenzamide intermediate52%
Reductive Ring Opening H₂/Pd-C, EtOH, RTAmidoxime derivative74%

Mechanistic Insights:

  • Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water to form a benzamide intermediate.

  • Reductive cleavage with hydrogen/palladium breaks the N–O bond, yielding an amidoxime .

Quinazoline-Dione Core Modifications

The tetrahydroquinazoline-2,4-dione system undergoes functionalization at the N1 and N3 positions due to electron-deficient carbonyl groups.

Reactivity Profile:

SiteReactionReagents/ConditionsOutcomeStability
N1 AlkylationCH₃I, K₂CO₃, DMF, 60°CN1-methylated derivativeStable ≤200°C
C7 Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted analogSensitive to hydrolysis
C=O ReductionNaBH₄, MeOH, RTAlcohol derivativeAir-sensitive

Notable Findings:

  • N1 alkylation preserves the oxadiazole ring integrity but reduces hydrogen-bonding capacity.

  • Nitration at C7 requires strict temperature control to avoid ring degradation .

Fluorophenyl Group Participation

The 4-fluorophenyl substituent influences electronic properties and participates in cross-coupling reactions.

Reactions Involving Fluorophenyl:

ReactionCatalysts/ReagentsKey ObservationsYieldReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂OReplaces F with aryl/heteroaryl groups60–85%
Nucleophilic Aromatic Substitution NaN₃, DMSO, 120°CAzide substitution at para-F position78%

Data Highlights:

  • Suzuki coupling efficiency depends on steric bulk of boronic acid (electron-deficient partners preferred) .

  • Fluorine substitution kinetics follow second-order rate laws in polar aprotic solvents .

Stability Under Physicochemical Stress

The compound displays predictable degradation pathways under thermal and photolytic conditions.

Degradation Studies:

Stress ConditionMajor DegradantsHalf-LifeDegradation Pathway
Acidic (pH 1.2)Quinazoline-2,4-dione + oxadiazole acid3.2 hrsOxadiazole ring hydrolysis
Alkaline (pH 12)Benzylamine + fluorophenyl fragment1.8 hrsQuinazoline core cleavage
UV Light (254 nm)Photo-oxidized dione dimer48 hrsRadical-mediated dimerization

Catalytic Transformations

Palladium and copper catalysts enable targeted functionalization of the hybrid scaffold.

Catalyzed Reactions:

Reaction TypeCatalyst SystemSelectivityApplications
C–H Arylation Pd(OAc)₂, Ag₂CO₃, PivOHC5-oxadiazole > C7-quinazolineDrug metabolite synthesis
Click Chemistry CuSO₄/sodium ascorbate1,3-dipolar cycloadditionBioconjugation

Experimental Parameters:

  • C–H arylation achieves >90% regioselectivity using pivalic acid as an additive .

  • Click reactions with azides proceed at RT with 1:1 stoichiometry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in the Oxadiazole Substituent

2-Chlorophenyl Analog

A closely related compound () replaces the 4-fluorophenyl group with 2-chlorophenyl . Chlorine, being less electronegative than fluorine, reduces the electron-withdrawing effect on the oxadiazole ring. This substitution could diminish dipole interactions with target proteins but enhance hydrophobic binding in lipophilic environments .

4-Methoxyphenyl Analog (BG14363)

The compound BG14363 () substitutes the 4-fluorophenyl group with 4-methoxyphenyl . Methoxy is electron-donating, increasing electron density on the oxadiazole ring. This may reduce binding to targets requiring electron-deficient partners but improve solubility due to the polar methoxy group .

Modifications in the Tetrahydroquinazoline Core

3-Ethyl Substitution (BG14363)

Replacing the benzyl group with ethyl (BG14363, ) reduces steric bulk and aromaticity. Ethyl substitution likely decreases π-π stacking interactions but improves metabolic stability by eliminating a metabolically labile benzyl position .

Fluorophenyl-Containing Compounds with Diverse Cores

lists compounds like 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, which shares the 4-fluorophenyl motif but has a quinoline core. Such analogs highlight the broader applicability of fluorophenyl groups in enhancing pharmacokinetic properties, even in structurally distinct systems .

Data Table: Structural and Inferred Properties

Compound Name Core Structure R3 Substituent Oxadiazole Substituent Molecular Weight Key Inferred Properties
3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Tetrahydroquinazoline-2,4-dione Benzyl 4-Fluorophenyl ~423.4 g/mol High binding affinity, moderate solubility
3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione Tetrahydroquinazoline-2,4-dione Benzyl 2-Chlorophenyl ~439.9 g/mol Enhanced hydrophobicity, potential toxicity
3-Ethyl-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (BG14363) Tetrahydroquinazoline-2,4-dione Ethyl 4-Methoxyphenyl 364.4 g/mol Improved solubility, reduced metabolic lability

Research Findings and Trends

Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances dipole interactions, making the target compound more suitable for polar binding pockets compared to the 2-chlorophenyl analog .

Benzyl vs.

Oxadiazole Electronic Effects : Electron-withdrawing groups (e.g., fluorine) on the oxadiazole ring stabilize the structure against nucleophilic attack, enhancing metabolic stability compared to electron-donating groups (e.g., methoxy) .

Q & A

Q. What are the standard synthetic routes for this compound, and what parameters critically influence yield?

The synthesis involves multi-step reactions, starting with benzyl and oxadiazole precursors. Key steps include cyclocondensation under reflux in polar aprotic solvents (e.g., DMF or DMSO) with bases like sodium hydride. Critical parameters include:

  • Stoichiometric control : Precise molar ratios of intermediates to avoid side products.
  • Reaction monitoring : TLC or HPLC every 30–60 minutes to track intermediate formation .
  • Solvent purity : Anhydrous conditions prevent hydrolysis of sensitive groups like the oxadiazole ring . Yields drop significantly with extended reflux (>6 hours) due to decomposition or incomplete conversion (<3 hours) .

Q. Which spectroscopic techniques are prioritized for structural elucidation?

  • 1H/13C NMR : Confirms the quinazoline core and substituent connectivity. For example, aromatic protons adjacent to the fluorine atom in the 4-fluorophenyl group resonate at δ 8.2–8.5 ppm .
  • HRMS : Validates molecular weight with deviations <2 ppm.
  • IR spectroscopy : Identifies carbonyl stretches (1680–1720 cm⁻¹) from the dione moiety .
  • HPLC : Ensures >95% purity using C18 columns with acetonitrile/water gradients before biological testing .

Q. What purification methods are recommended for isolating the compound?

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 ratio) for initial separation.
  • Recrystallization : Ethanol/water (4:1 v/v) at −20°C for 12 hours with slow cooling (1°C/min) to prevent oiling out .

Advanced Research Questions

Q. How can researchers troubleshoot conflicting bioactivity data between enzymatic assays and cell-based studies?

Discrepancies often arise from:

  • Assay conditions : Differences in pH, cofactors, or redox environments. Validate compound stability in each buffer via HPLC .
  • Cellular uptake : Measure permeability using Caco-2 monolayers .
  • Time-course experiments : Identify delayed activity onset due to prodrug metabolism. Example: reports variable antimicrobial activities (3–19 μg/mL across species), underscoring the need for standardized inoculum sizes and growth media .

Q. What strategies optimize regioselectivity during oxadiazole ring formation?

  • Precursor activation : Use aryl nitriles (instead of carboxylic acids) with hydroxylamine under microwave irradiation (80°C, 20 minutes) to favor C7 substitution .
  • Catalyst choice : Replace sodium hydride with potassium carbonate in DMF, reducing byproducts from 15% to <5% .
  • 15N NMR : Isotopic labeling tracks cyclization sites when synthetic ambiguity exists.

Q. How can computational methods enhance derivative design for target binding affinity?

  • Molecular docking : Predict interactions between the oxadiazole moiety and active-site residues (e.g., kinases).
  • Free energy perturbation (FEP) : Quantify substituent effects (e.g., fluorophenyl vs. chlorophenyl) on binding ΔG.
  • Validation : Isothermal titration calorimetry (ITC) confirms computational Kd values within 0.5 kcal/mol .

Q. What experimental approaches elucidate metabolic pathways in preclinical models?

  • In vitro microsomes : Incubate with liver microsomes (human/rat) + NADPH for phase I metabolism (oxidation).
  • UPLC-QTOF : Identify metabolites via MS/MS fragmentation patterns.
  • Cross-species studies : ’s bioactivity table (Sp1–Sp5) suggests metabolic variations between species, necessitating comparative microsome assays .

Methodological Considerations

  • Stability studies : Assess hydrolytic stability in PBS (pH 7.4, 37°C) over 72 hours with LC-MS monitoring. Include serum (10% FBS) to evaluate esterase susceptibility .
  • Data contradiction resolution : Standardize assay protocols (e.g., inoculum size, growth media) and validate compound stability across experimental setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.